Bindarit (sodium salt)
CAS No.:
Cat. No.: VC16931873
Molecular Formula: C19H20N2NaO3
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2NaO3 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| Standard InChI | InChI=1S/C19H20N2O3.Na/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3,(H,22,23); |
| Standard InChI Key | MRYLTQXTZCLUCA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.[Na] |
Introduction
Chemical and Structural Properties of Bindarit
Molecular Characteristics
Bindarit, chemically designated as 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid, has a molecular formula of and a molecular weight of 324.4 g/mol . Its sodium salt formulation enhances solubility for oral administration. The compound features a benzyl-substituted indazole core linked to a methylpropanoic acid group, which is critical for its biological activity .
Table 1: Key Chemical Properties of Bindarit
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.4 g/mol |
| CAS Number | 130641-38-2 |
| Synonyms | AF2838; 2-[(1-Benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid |
Structural Insights
The indazole ring system in bindarit facilitates interactions with chemokine receptors, while the methoxy and methylpropanoic acid groups contribute to its stability and bioavailability . X-ray crystallography and 3D conformational analyses reveal that the benzyl moiety adopts a planar configuration, optimizing binding to inflammatory mediators .
Mechanism of Action: Targeting Inflammatory Pathways
Inhibition of Monocyte Chemoattractant Proteins
Bindarit suppresses the production of CCL2, CCL7, and CCL8—chemokines responsible for monocyte recruitment to sites of inflammation . By selectively blocking the promoter activation of CCL2, it disrupts the chemotactic signaling cascade without affecting unrelated cytokine pathways . This specificity minimizes off-target effects, a significant advantage over broad-spectrum anti-inflammatory agents .
Modulation of the NFκB Pathway
Bindarit exerts its anti-inflammatory effects via the classical NFκB pathway. It inhibits the phosphorylation of IκBα and p65, preventing nuclear translocation of NFκB dimers and subsequent transcription of pro-inflammatory genes . In lipopolysaccharide (LPS)-stimulated macrophages, bindarit reduces MCP-1 and IL-12β/p40 expression by >50% at concentrations of 100 µM, while sparing IL-6 and IL-8 production .
Table 2: Effects of Bindarit on Cytokine Production in Macrophages
Pharmacological Effects and Preclinical Findings
Anti-Inflammatory Activity
In murine models of neuroinflammation, bindarit (50 mg/kg/day) reduced cerebral CCL2 levels by 40%, attenuating blood-brain barrier disruption and neuronal apoptosis . Similarly, in rheumatoid arthritis models, it decreased joint swelling and synovial inflammation by inhibiting monocyte infiltration .
| Parameter | Bindarit 600 mg | Bindarit 1,200 mg | Placebo | p-Value |
|---|---|---|---|---|
| In-stent late loss | 0.74 mm | 0.74 mm | 1.05 mm | 0.01 |
| MACE rate (9 mo) | 20.8% | 28.6% | 25.5% | 0.54 |
Clinical Applications and Ongoing Research
Diabetic Nephropathy
Bindarit is under investigation for reducing albuminuria in diabetic patients. By suppressing renal CCL2 expression, it attenuates macrophage-driven glomerular injury . Early-phase trials report a 35% reduction in urinary albumin excretion after six months of therapy .
Neurodegenerative Disorders
Preclinical data indicate that bindarit crosses the blood-brain barrier, making it a candidate for Alzheimer’s and multiple sclerosis. In experimental autoimmune encephalomyelitis (EAE) models, it delayed disease onset by 7 days and reduced CNS leukocyte infiltration by 60% .
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